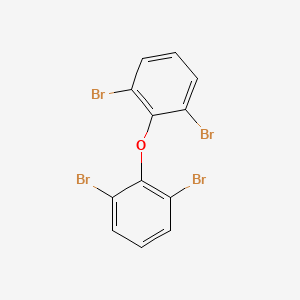
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- is a complex organic compound that belongs to the class of imidazolones These compounds are characterized by their imidazole ring structure, which is fused with other aromatic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole derivative, followed by the introduction of the phenyl groups and the methylene bridge. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic potential in treating various diseases, depending on its biological activity and mechanism of action.
Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Wirkmechanismus
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core structure and have similar chemical properties and reactivity.
Imidazole derivatives: Compounds with an imidazole ring exhibit similar reactivity and can undergo similar types of chemical reactions.
Phenyl-substituted imidazolones: These compounds have phenyl groups attached to the imidazolone ring, similar to the compound .
Uniqueness
What sets 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- apart is its unique combination of functional groups and aromatic systems. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
90660-87-0 |
|---|---|
Molekularformel |
C31H24N4O3 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)phenyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C31H24N4O3/c1-37-27-17-16-20(19-28(27)38-2)18-25-31(36)35(30(34-25)21-10-4-3-5-11-21)26-15-9-6-12-22(26)29-32-23-13-7-8-14-24(23)33-29/h3-19H,1-2H3,(H,32,33)/b25-18- |
InChI-Schlüssel |
GUPSYMUMDBZCCE-BWAHOGKJSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC6=CC=CC=C6N5)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC6=CC=CC=C6N5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


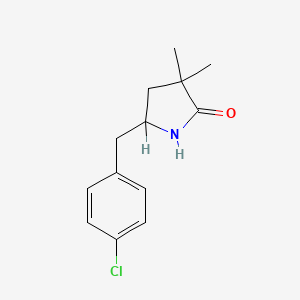
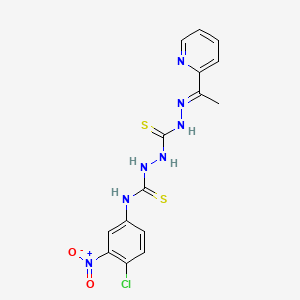
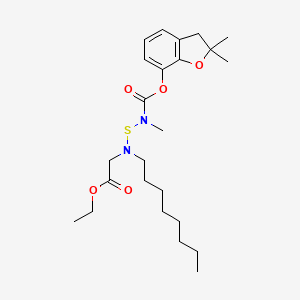

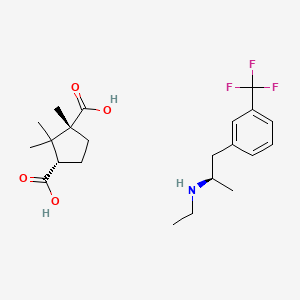
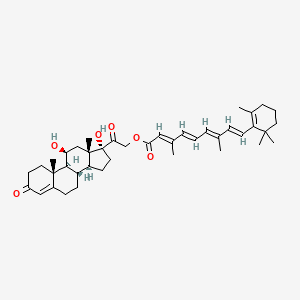

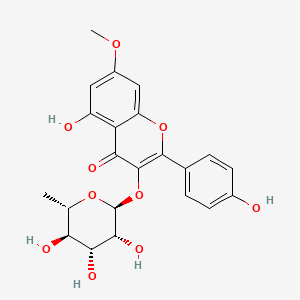
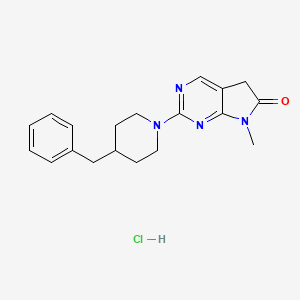
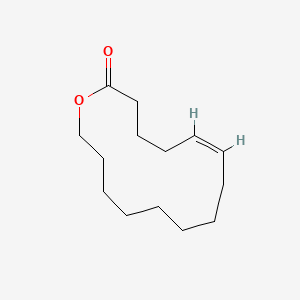
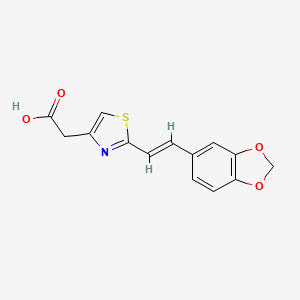
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
